3,4-Dichloro-N-(2,4,5-trichlorophenyl)benzo[b]thiophene-2-carboxamide
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Overview
Description
3,4-Dichloro-N-(2,4,5-trichlorophenyl)benzo[b]thiophene-2-carboxamide is a complex organic compound that belongs to the class of benzo[b]thiophene derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry research .
Preparation Methods
The synthesis of 3,4-Dichloro-N-(2,4,5-trichlorophenyl)benzo[b]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dichlorobenzo[b]thiophene-2-carboxylic acid with 2,4,5-trichloroaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Chemical Reactions Analysis
3,4-Dichloro-N-(2,4,5-trichlorophenyl)benzo[b]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
3,4-Dichloro-N-(2,4,5-trichlorophenyl)benzo[b]thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3,4-Dichloro-N-(2,4,5-trichlorophenyl)benzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, thereby affecting various biochemical pathways. The exact molecular targets and pathways are still under investigation, but it is believed to interact with cellular receptors and enzymes involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
3,4-Dichloro-N-(2,4,5-trichlorophenyl)benzo[b]thiophene-2-carboxamide can be compared with other benzo[b]thiophene derivatives such as:
- 3,4-Dichlorobenzo[b]thiophene-2-carboxamide
- 2,4,5-Trichlorophenylbenzo[b]thiophene-2-carboxamide
- Benzo[b]thiophene-2-carboxamide
These compounds share similar structural features but differ in their substituents, which can significantly affect their biological activities and chemical properties.
Properties
Molecular Formula |
C15H6Cl5NOS |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
3,4-dichloro-N-(2,4,5-trichlorophenyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C15H6Cl5NOS/c16-6-2-1-3-11-12(6)13(20)14(23-11)15(22)21-10-5-8(18)7(17)4-9(10)19/h1-5H,(H,21,22) |
InChI Key |
HJIJIJKQGAMZBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=C(S2)C(=O)NC3=CC(=C(C=C3Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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